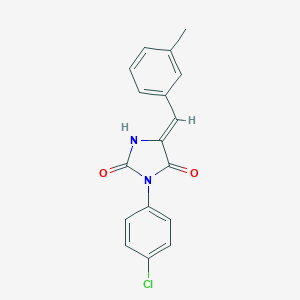
Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydantoins are a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities. Among them, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)-hydantoin (CMH) has gained significant attention in recent years.
Mecanismo De Acción
The mechanism of action of Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- is not fully understood, but it is believed to act through multiple pathways. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its anticancer activity.
Efectos Bioquímicos Y Fisiológicos
Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the expression of matrix metalloproteinases, enzymes involved in cancer invasion and metastasis. Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- has also been shown to inhibit the production of nitric oxide, a molecule involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has also been extensively studied, and its biological activities are well documented. However, one limitation of Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)-. One area of interest is the development of Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- in more detail, particularly its interaction with topoisomerase II. Finally, there is potential for the use of Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- in combination with other anticancer agents to improve their efficacy.
Métodos De Síntesis
Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- can be synthesized by the reaction between p-chlorobenzaldehyde, m-methylbenzylamine, and urea in ethanol under reflux conditions. The reaction yields a yellow crystalline solid with a melting point of 230-232°C.
Aplicaciones Científicas De Investigación
Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- has been extensively studied for its various biological activities, including its anticancer, antiviral, and antimicrobial properties. It has been shown to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and leukemia. Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- has also been found to have antiviral activity against herpes simplex virus type 1 and 2, as well as antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
111223-88-2 |
|---|---|
Nombre del producto |
Hydantoin, 3-(p-chlorophenyl)-5-(m-methylbenzylidene)- |
Fórmula molecular |
C17H13ClN2O2 |
Peso molecular |
312.7 g/mol |
Nombre IUPAC |
(5Z)-3-(4-chlorophenyl)-5-[(3-methylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-3-2-4-12(9-11)10-15-16(21)20(17(22)19-15)14-7-5-13(18)6-8-14/h2-10H,1H3,(H,19,22)/b15-10- |
Clave InChI |
BBTMMXLQPODCAF-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)/C=C\2/C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
SMILES |
CC1=CC(=CC=C1)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=CC(=CC=C1)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
Sinónimos |
(5Z)-3-(4-chlorophenyl)-5-[(3-methylphenyl)methylidene]imidazolidine-2 ,4-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






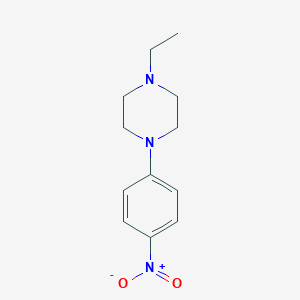
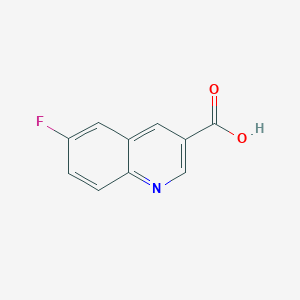
![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)
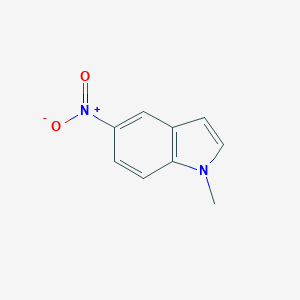
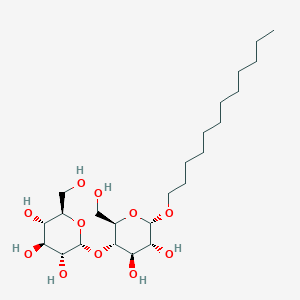
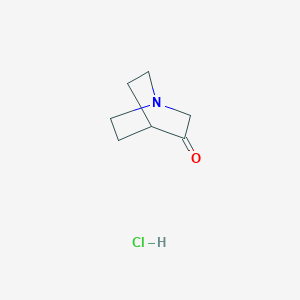
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)

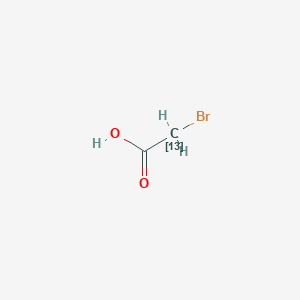
![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49503.png)